molecular formula C12H16O3 B14508668 2-(2-Phenyl-1,3-dioxan-2-yl)ethanol CAS No. 64374-56-7

2-(2-Phenyl-1,3-dioxan-2-yl)ethanol

Cat. No.: B14508668
CAS No.: 64374-56-7
M. Wt: 208.25 g/mol
InChI Key: SZCZZRFDPGOCNI-UHFFFAOYSA-N
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Description

2-(2-Phenyl-1,3-dioxan-2-yl)ethanol, with the CAS number 227778-80-5, is a chemical compound with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol . This product is intended for Research Use Only and is not approved for use in humans, animals, or as a diagnostic or therapeutic agent. Compounds based on the 1,3-dioxane scaffold, such as this one, are of significant interest in medicinal chemistry research. Specifically, structurally related 1,3-dioxane derivatives have been investigated as conformationally restricted scaffolds for the development of receptor antagonists . Some analogues have shown high affinity for sigma (σ) receptors and the phencyclidine (PCP) binding site of the NMDA receptor, which are important targets in neuroscience for understanding conditions like neuropathic pain, depression, and neurodegenerative disorders . The presence of the 1,3-dioxane ring and an ethanol side chain in this molecule makes it a valuable intermediate for further chemical synthesis and pharmacological exploration. Researchers can utilize this compound in the synthesis of more complex, conformationally restricted molecules to study receptor-ligand interactions and structure-activity relationships.

Properties

CAS No.

64374-56-7

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

2-(2-phenyl-1,3-dioxan-2-yl)ethanol

InChI

InChI=1S/C12H16O3/c13-8-7-12(14-9-4-10-15-12)11-5-2-1-3-6-11/h1-3,5-6,13H,4,7-10H2

InChI Key

SZCZZRFDPGOCNI-UHFFFAOYSA-N

Canonical SMILES

C1COC(OC1)(CCO)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Acetalization of Glycerol with Benzaldehyde

The most widely documented synthesis of 2-(2-Phenyl-1,3-dioxan-2-yl)ethanol involves the acid-catalyzed acetalization of glycerol with benzaldehyde. This method exploits the reactivity of glycerol’s hydroxyl groups to form a six-membered 1,3-dioxane ring.

Reaction Mechanism and Conditions

The reaction proceeds via protonation of benzaldehyde’s carbonyl oxygen by an acid catalyst, followed by nucleophilic attack by glycerol’s primary hydroxyl group. Cyclization occurs through the elimination of water, forming the 1,3-dioxane ring. Key parameters include:

  • Catalyst : p-Toluenesulphonic acid (PTSA) is preferred due to its strong Brønsted acidity and solubility in organic solvents.
  • Solvent : Benzene or toluene facilitates azeotropic removal of water using a Dean-Stark trap.
  • Temperature : Reflux conditions (80–110°C) drive the equilibrium toward acetal formation.

A representative procedure involves refluxing equimolar amounts of glycerol and benzaldehyde with 0.5 wt% PTSA for 6–8 hours, yielding 2-(2-Phenyl-1,3-dioxan-2-yl)ethanol in 42–85% yield after crystallization from ethanol.

Table 1: Optimization of Acetalization Parameters
Parameter Optimal Range Effect on Yield
Catalyst Loading 0.5–1.0 wt% PTSA Maximizes rate without side reactions
Reaction Time 6–8 hours Ensures complete conversion
Solvent Benzene Efficient water removal
Temperature 80–110°C Balances kinetics and thermal stability

Double Intramolecular Transacetalization

Conformationally restricted 1,3-dioxanes, including 2-(2-Phenyl-1,3-dioxan-2-yl)ethanol, are accessible via sequential transacetalization reactions. This method, detailed in and, involves constructing the dioxane ring through two cyclization steps.

Synthesis Pathway

  • Triol Preparation : Pentane-1,3,5-triol (10 ) is synthesized by reducing diethyl 3-hydroxyglutarate with LiAlH₄ (97% yield).
  • Acetal Formation : Benzaldehyde reacts with 10 under PTSA catalysis to form cis-1,3-dioxane 16 (85% yield).
  • Oxidation : The primary alcohol in 16 is oxidized to aldehyde 11 using Swern conditions (DMSO/oxalyl chloride, 92% yield).
  • Cyclization : Aldehyde 11 undergoes intramolecular transacetalization to yield the tricyclic alcohol 14a , which is further functionalized to 2-(2-Phenyl-1,3-dioxan-2-yl)ethanol.

Stereochemical Considerations

The axial orientation of the phenyl group in the 1,3-dioxane ring is thermodynamically favored, as evidenced by the predominance of cis-diastereomers in the final product. Kinetic control during cyclization can alter diastereomer ratios, necessitating careful selection of reaction conditions.

Alternative Synthetic Routes

Borohydride Reduction with pH Control

Although primarily used for synthesizing 2-phenyl-1,3-propanediol, sodium borohydride reduction in the presence of phosphate buffers (pH 5.0–6.0) offers insights into minimizing byproducts like phenyl ethanol. Adapting this method for 2-(2-Phenyl-1,3-dioxan-2-yl)ethanol could involve reducing ester precursors under buffered conditions to enhance selectivity.

Continuous Flow Processes

Industrial-scale production may employ continuous reactors to improve efficiency. For example, patent describes a continuous process for 2-phenyl-1,3-propanediol using automated systems, which could be adapted for acetalization reactions by integrating in-line purification and real-time pH monitoring.

Reaction Optimization and Challenges

Catalyst Selection

  • PTSA vs. Lewis Acids : While PTSA is effective for acetalization, Lewis acids like BF₃·Et₂O may offer faster kinetics but risk over-acidification.
  • Buffer Systems : Sodium dihydrogen phosphate buffers mitigate side reactions during reductions, maintaining yields above 60%.

Byproduct Formation

Common byproducts include:

  • Phenyl ethanol : Forms via over-reduction or incomplete cyclization, controlled using phosphate buffers.
  • Oligomers : Result from intermolecular acetalization, minimized by dilute reaction conditions.

Industrial-Scale Considerations

Purification Techniques

  • Crystallization : Ethanol or ethyl acetate recrystallization achieves >98% purity.
  • Chromatography : Silica gel chromatography resolves diastereomers but is cost-prohibitive for large batches.

Mechanism of Action

Comparison with Similar Compounds

a) 2-(1,3-Dioxolan-2-yl)ethanol (CAS: 5465-08-7)

  • Structure : Contains a five-membered 1,3-dioxolane ring instead of the six-membered dioxane.
  • Properties :
    • Molecular weight: 118.13 g/mol (vs. ~222 g/mol for the target compound).
    • Higher polarity (XLogP3: -0.5) due to the smaller, more strained dioxolane ring.
    • Applications: Intermediate in organic synthesis and polymer chemistry .

b) 2-Phenyl-1,3-oxathiolane

  • Structure : Replaces one oxygen atom in the dioxane ring with sulfur (1,3-oxathiolane).
  • Properties :
    • Enhanced nucleophilicity due to sulfur’s lower electronegativity.
    • Applications: Flavor and fragrance industries, leveraging sulfur’s reactivity for thioester formation .

c) 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS: 9036-19-5)

  • Structure: Features a branched alkylphenoxyethoxy chain instead of the dioxane-phenyl system.
  • Properties :
    • Higher molecular weight (MW: ~310 g/mol) and hydrophobicity.
    • Hazards: Classified as acute toxicity (Category 4, oral) and causes serious eye damage .

Physicochemical Properties Comparison

Property 2-(2-Phenyl-1,3-dioxan-2-yl)ethanol 2-(1,3-Dioxolan-2-yl)ethanol 2-Phenyl-1,3-oxathiolane
Molecular Weight ~222 g/mol 118.13 g/mol ~154 g/mol
Polarity (XLogP3) ~1.2 (estimated) -0.5 ~1.5
Hydrogen Bond Donors 1 1 0
Ring Strain Low (6-membered dioxane) High (5-membered dioxolane) Moderate (oxathiolane)

Key Research Findings

Reactivity : The dioxane ring in the target compound is less reactive than dioxolane due to reduced ring strain, making it more stable in industrial processes .

Toxicity: Unlike the tetramethylbutyl-phenoxy derivative (CAS 9036-19-5), the target compound lacks explicit acute toxicity classification, suggesting safer handling .

Functional Versatility: The ethanol moiety enables esterification and etherification, critical for derivatization in materials science .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Phenyl-1,3-dioxan-2-yl)ethanol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via acid-catalyzed cyclization of β-hydroxy ether precursors. For example, 2-(1,3-dioxan-2-yl)phenol derivatives are often prepared using tetra-O-benzyl glycosyl donors under Mitsunobu conditions or Friedel-Crafts alkylation . Reaction temperature (e.g., reflux in ethanol) and catalyst choice (e.g., p-toluenesulfonic acid) significantly affect regioselectivity and yield. Optimization should include monitoring by TLC and purification via column chromatography.

Q. How can NMR spectroscopy distinguish structural conformers of 2-(2-Phenyl-1,3-dioxan-2-yl)ethanol?

  • Methodological Answer : 13C^{13}\text{C}-NMR (101 MHz, CDCl3_3) is critical for identifying chair vs. boat conformations of the 1,3-dioxane ring. Axial vs. equatorial substituents show distinct chemical shifts: axial phenyl groups typically resonate downfield (δ 125–135 ppm), while equatorial ethanol moieties appear at δ 60–70 ppm . 1H^{1}\text{H}-NMR coupling constants (JJ) between dioxane protons (e.g., J=812HzJ = 8–12 \, \text{Hz}) confirm trans-diaxial relationships.

Q. What safety protocols are essential for handling 2-(2-Phenyl-1,3-dioxan-2-yl)ethanol in laboratory settings?

  • Methodological Answer : Store under inert atmosphere (argon/nitrogen) to prevent oxidation . Use CO2_2 or dry chemical extinguishers for fires, and avoid static discharge during transfer . In case of skin contact, rinse immediately with water and remove contaminated clothing . Dispose of waste via approved facilities compliant with local regulations .

Advanced Research Questions

Q. How do β-scission pathways of 2-(2-Phenyl-1,3-dioxan-2-yl) radicals influence the compound’s stability under oxidative conditions?

  • Methodological Answer : EPR spectroscopy and DFT calculations reveal that benzylic 2-phenyl-1,3-dioxan-2-yl radicals undergo β-scission more readily than allylic analogs due to resonance stabilization of the phenyl group. Activation energies for cleavage are ~20–25 kJ/mol lower compared to non-aromatic derivatives, as shown in radical trapping experiments with TEMPO . Stability studies should include UV irradiation in the presence of radical initiators (e.g., AIBN) and analysis via GC-MS .

Q. What computational strategies predict the regioselectivity of nucleophilic attacks on 2-(2-Phenyl-1,3-dioxan-2-yl)ethanol derivatives?

  • Methodological Answer : Density functional theory (DFT) at the B3LYP/6-31G(d) level calculates charge distribution and frontier molecular orbitals. The phenyl group’s electron-withdrawing effect directs nucleophiles to the ethanol moiety’s oxygen atom. Solvent effects (e.g., polar aprotic vs. protic) are modeled using the SMD continuum approach to refine predictions .

Q. How can enantioselective synthesis of 2-(2-Phenyl-1,3-dioxan-2-yl)ethanol be achieved for pharmacological applications?

  • Methodological Answer : Chiral auxiliaries like Evans’ oxazolidinones or Sharpless asymmetric epoxidation can induce stereocontrol. For example, use (R)-BINOL-derived titanium complexes to catalyze the cyclization of diastereomeric diols, achieving >90% ee. Confirm enantiopurity via chiral HPLC (Chiralpak AD-H column) and correlate with biological activity in receptor-binding assays .

Notes

  • For advanced applications, integrate cross-disciplinary methods (e.g., EPR for radical studies, DFT for mechanistic insights) to address contradictions in reactivity data .

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